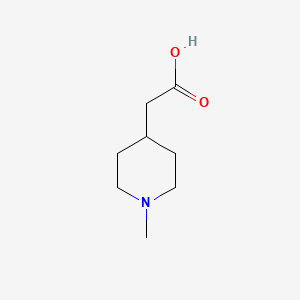

2-(1-Methylpiperidin-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQGGKCBIODRRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330288 | |

| Record name | (1-Methylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87647-06-1 | |

| Record name | (1-Methylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylpiperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)acetic acid

This guide provides a comprehensive technical overview of 2-(1-Methylpiperidin-4-yl)acetic acid, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol, discuss methods for its characterization, and explore its applications in medicinal chemistry.

Introduction

This compound is a functionalized saturated heterocycle. The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its prevalence is due to favorable physicochemical properties, such as high chemical stability and the ability to modulate lipophilicity and water solubility, which can enhance a drug candidate's pharmacokinetic profile.[1] The N-methyl group and the acetic acid side chain on this specific molecule offer distinct chemical handles and properties, making it a versatile intermediate for creating diverse molecular libraries and synthesizing complex target molecules, particularly those aimed at the central nervous system.[1][2]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's properties are foundational to its application. This compound is most commonly handled and supplied as its hydrochloride salt to improve stability and handling characteristics. The properties of both the free acid and its HCl salt are detailed below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 87647-06-1[3] | 67686-06-0[4] |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂[4] |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol [4] |

| IUPAC Name | This compound | This compound;hydrochloride[4] |

| SMILES | CN1CCC(CC(O)=O)CC1 | CN1CCC(CC1)CC(=O)O.Cl[4] |

| InChIKey | IWTQIIYMXVDTNH-UHFFFAOYSA-N (for HCl salt)[4] | IWTQIIYMXVDTNH-UHFFFAOYSA-N[4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through a robust two-step sequence starting from a commercially available precursor, methyl 2-(piperidin-4-yl)acetate. This pathway involves reductive amination followed by ester hydrolysis.

Causality Behind Experimental Choices:

-

Reductive Amination: This is a classic and high-yielding method for N-alkylation of secondary amines. Formaldehyde is used as the carbonyl source for the methyl group, and sodium triacetoxyborohydride is chosen as the reducing agent. It is milder and more selective than other hydrides like sodium borohydride, reducing the intermediate iminium ion in situ without aggressively reducing the ester functionality. Acetic acid is used as a catalyst to facilitate the formation of the iminium ion.

-

Ester Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) is a standard and effective method for converting the methyl ester to the desired carboxylic acid. The reaction is typically driven to completion by using an excess of the base in a protic solvent mixture like methanol/water, which ensures the solubility of both the ester and the hydroxide salt.

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate

-

Reaction Setup: To a solution of methyl 2-(piperidin-4-yl)acetate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add formaldehyde (1.1 eq, as a 37% aqueous solution) and acetic acid (1.2 eq).

-

Reductant Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.

Step 2: Synthesis of this compound (Saponification)

-

Reaction Setup: Dissolve the crude methyl 2-(1-methylpiperidin-4-yl)acetate from the previous step (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ester.

-

Acidification: After cooling the reaction mixture to 0°C in an ice bath, carefully adjust the pH to ~6-7 using 1M hydrochloric acid (HCl). The isoelectric point is critical for precipitation.

-

Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. If an oil forms or the product remains in solution, extract it with a suitable organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

-

Final Product: After drying and concentrating the organic extracts, the final product, this compound, is obtained. For long-term storage, it can be converted to the hydrochloride salt by dissolving it in a solvent like diethyl ether and adding a solution of HCl in ether.

Caption: Synthetic workflow for this compound.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized this compound must be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the N-methyl group, the piperidine ring protons, and the methylene protons of the acetic acid side chain.

-

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used to confirm the molecular weight of the compound. For the free acid, a peak corresponding to [M+H]⁺ at m/z 158.1 would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A high-purity sample should exhibit a single major peak under various detection conditions.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups, notably the broad O-H stretch and the sharp C=O stretch of the carboxylic acid group.

Applications in Research and Drug Development

The structural motifs within this compound make it a valuable building block in drug discovery.

-

Scaffold for CNS-Active Agents: The piperidine ring is a common feature in drugs that target the central nervous system. Its saturated, three-dimensional nature allows for specific interactions with protein binding pockets, while the tertiary amine can be protonated at physiological pH, influencing solubility and cell permeability.

-

Linker in Complex Molecules: The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry. This allows the molecule to be used as a linker, connecting two or more pharmacophores. A prominent example of this concept is in the design of Proteolysis Targeting Chimeras (PROTACs), where similar building blocks are used to link a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5]

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting point or fragment in FBDD campaigns. Its favorable properties make it an attractive anchor to which other chemical functionalities can be added to build potency and selectivity for a biological target.

Caption: Logical role of the molecule as a central linker scaffold.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the privileged piperidine scaffold for applications in modern drug discovery. Its synthesis is straightforward and scalable, and its dual functionality—a basic nitrogen within a conformationally relevant ring and a reactive carboxylic acid handle—ensures its continued utility for researchers developing novel therapeutics. The protocols and insights provided in this guide are intended to empower scientists to confidently synthesize, characterize, and apply this versatile compound in their research endeavors.

References

-

PubChem. (n.d.). 2-(1-Methylpiperidin-4-ylidene)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.

- Google Patents. (n.d.). US4525358A - 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.

- Google Patents. (n.d.). US2880211A - Chcoochj.

- Google Patents. (n.d.). US10287305B2 - Substituted piperidine compound and use thereof.

- Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines.

-

PubChem. (n.d.). 2-(2-Methylpiperidin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methylpiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 87647-06-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride | C8H16ClNO2 | CID 12428149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 2-(1-Methylpiperidin-4-yl)acetic Acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1-Methylpiperidin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the compound's structure, physicochemical parameters, and provides a reasoned, step-by-step synthesis protocol based on established chemical principles. Furthermore, it outlines detailed methodologies for the analytical characterization of the molecule, including spectroscopic and chromatographic techniques. Safety and handling precautions are also addressed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel piperidine-based compounds.

Introduction and Compound Profile

This compound is a derivative of piperidine, a ubiquitous scaffold in a vast array of pharmaceuticals and natural alkaloids. The presence of both a carboxylic acid and a tertiary amine (the N-methylated piperidine) imparts zwitterionic characteristics to the molecule, influencing its solubility, crystallinity, and biological interactions. Understanding the fundamental properties of this compound is crucial for its effective utilization in research and development. While this specific molecule is not extensively documented in publicly accessible literature, its structural motifs are common in pharmacologically active agents, suggesting its potential as a building block or a lead compound in various therapeutic areas.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₅NO₂

-

Molecular Weight: 157.21 g/mol

-

CAS Number: 87647-06-1

-

Parent Compound CID (PubChem): 428619

The hydrochloride salt is also commonly available:

-

IUPAC Name (HCl salt): this compound;hydrochloride[1]

-

CAS Number (HCl salt): 67686-06-0[1]

-

Molecular Formula (HCl salt): C₈H₁₆ClNO₂[1]

-

Molecular Weight (HCl salt): 193.67 g/mol [1]

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | - |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| XlogP | -2.0 | Predicted (PubChemLite) |

| pKa (acidic) | ~4-5 | Predicted (based on acetic acid moiety) |

| pKa (basic) | ~9-10 | Predicted (based on N-methylpiperidine) |

| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents. | Inferred from structure |

| Melting Point | Not available | - |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following proposed synthesis is based on well-established organic chemistry reactions for the elaboration of piperidine scaffolds.

Synthetic Strategy: A Rationale

The proposed synthesis involves a two-stage process: the formation of a suitable piperidine precursor followed by the introduction of the acetic acid moiety. A common and effective strategy is the use of a protected piperidine derivative to allow for selective functionalization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Methyl-4-piperidone

This step involves the reductive amination of 4-piperidone. The Eschweiler-Clarke reaction is a suitable and high-yielding method for this transformation.

-

Materials: 4-piperidone hydrochloride, formaldehyde (37% aqueous solution), formic acid, sodium hydroxide.

-

Procedure:

-

To a solution of 4-piperidone hydrochloride in water, add formaldehyde solution.

-

Slowly add formic acid to the mixture while maintaining the temperature below 60°C.

-

Heat the reaction mixture at reflux for 8-12 hours.

-

Cool the reaction to room temperature and basify with a concentrated solution of sodium hydroxide to pH > 12.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-4-piperidone.

-

Step 2: Synthesis of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

The Horner-Wadsworth-Emmons reaction is employed to introduce the acetate moiety as an ylidene.

-

Materials: N-methyl-4-piperidone, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate dropwise at 0°C.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the ylide.

-

Cool the reaction mixture back to 0°C and add a solution of N-methyl-4-piperidone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of Ethyl 2-(1-methylpiperidin-4-yl)acetate

Catalytic hydrogenation will reduce the exocyclic double bond to afford the saturated piperidine ring.

-

Materials: Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, palladium on carbon (10% w/w), ethanol, hydrogen gas.

-

Procedure:

-

Dissolve ethyl 2-(1-methylpiperidin-4-ylidene)acetate in ethanol in a suitable hydrogenation vessel.

-

Add palladium on carbon to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-(1-methylpiperidin-4-yl)acetate.

-

Step 4: Synthesis of this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Materials: Ethyl 2-(1-methylpiperidin-4-yl)acetate, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve ethyl 2-(1-methylpiperidin-4-yl)acetate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to the isoelectric point (around pH 7) with hydrochloric acid to precipitate the zwitterionic product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Purification Protocol: Recrystallization

For obtaining a high-purity product, recrystallization is a standard and effective method.

-

Solvent Selection: Due to the zwitterionic nature of the compound, a polar protic solvent or a mixture of solvents is likely to be effective. Ethanol, isopropanol, or a mixture of methanol and ethyl acetate are good starting points for solvent screening.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a short period before hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are as follows:

¹H NMR (Predicted):

-

δ ~1.2-1.4 ppm (m, 2H): Protons on C2 and C6 of the piperidine ring (axial).

-

δ ~1.6-1.8 ppm (m, 3H): Proton on C4 and protons on C3 and C5 of the piperidine ring (axial).

-

δ ~1.9-2.1 ppm (m, 2H): Protons on C2 and C6 of the piperidine ring (equatorial).

-

δ ~2.2-2.3 ppm (s, 3H): Protons of the N-methyl group.

-

δ ~2.2-2.4 ppm (d, 2H): Protons of the methylene group adjacent to the carboxylic acid.

-

δ ~2.8-3.0 ppm (m, 2H): Protons on C3 and C5 of the piperidine ring (equatorial).

-

δ ~10-12 ppm (br s, 1H): Proton of the carboxylic acid (this signal may be broad or exchange with water).

¹³C NMR (Predicted):

-

δ ~30-32 ppm: C3 and C5 of the piperidine ring.

-

δ ~34-36 ppm: C4 of the piperidine ring.

-

δ ~41-43 ppm: Methylene carbon of the acetic acid moiety.

-

δ ~46-48 ppm: N-methyl carbon.

-

δ ~55-57 ppm: C2 and C6 of the piperidine ring.

-

δ ~175-178 ppm: Carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~2950-2800 | C-H stretches of the piperidine ring and methyl/methylene groups |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1460 and ~1380 | C-H bending vibrations |

| ~1200-1300 | C-O stretch of the carboxylic acid and C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be most effective, yielding the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: m/z 158.1176

-

Key Fragmentation Pathways:

-

Loss of water (-18 Da) from the carboxylic acid.

-

Loss of the carboxylic acid group (-45 Da).

-

Alpha-cleavage adjacent to the piperidine nitrogen, leading to characteristic fragments. A prominent fragment would be the loss of the acetic acid side chain.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound.

Caption: Proposed HPLC method for the analysis of this compound.

Potential Applications in Drug Development

While specific biological data for this compound is limited, the piperidine scaffold is a privileged structure in medicinal chemistry. Derivatives of piperidine have shown a wide range of biological activities, including but not limited to:

-

Central Nervous System (CNS) agents: The piperidine ring is a core component of many antipsychotics, antidepressants, and analgesics.

-

Antimicrobial agents: Certain piperidine derivatives have demonstrated antibacterial and antifungal properties.[2][3]

-

Enzyme inhibitors: The structural features of this compound could allow it to interact with the active sites of various enzymes.

The presence of a carboxylic acid group provides a handle for further chemical modification, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

Based on the GHS classification for the hydrochloride salt of this compound, the following safety precautions are recommended.

-

Hazard Statements:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

-

Conclusion

This compound is a versatile heterocyclic compound with potential for application in various areas of chemical and pharmaceutical research. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and comprehensive analytical methodologies for its characterization. While some experimental data remains to be reported, the information and protocols presented herein offer a solid foundation for researchers to synthesize, purify, and characterize this compound for their specific research needs. As with any chemical substance, adherence to proper safety protocols is essential during its handling and use.

References

- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(1-Methylpiperidin-4-ylidene)acetic acid. National Center for Biotechnology Information.

- AK Scientific, Inc. (n.d.). Safety Data Sheet.

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.

- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

- Academic Journals. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives.

- Google Patents. (n.d.). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

- PubMed. (2006, May). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

- Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.

- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

A Technical Guide to the Structural Elucidation of 2-(1-Methylpiperidin-4-yl)acetic Acid

This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive structural elucidation of 2-(1-methylpiperidin-4-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The narrative emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique approach to structural confirmation.

Introduction and Molecular Overview

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and understanding the precise structure and stereochemistry of its derivatives is paramount for predicting their pharmacological activity and metabolic fate. This guide will walk through a logical, multi-faceted approach to confirm the molecular structure of this compound, assuming a sample has been synthesized or isolated.

The foundational step in any structural elucidation is the confirmation of the molecular formula and weight. For this compound, the molecular formula is C8H15NO2, corresponding to a monoisotopic mass of 157.11 g/mol .[1] The hydrochloride salt form is also common, with a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol .[2]

Mass Spectrometry: The First Look at the Molecular Ion

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and offers insights into the molecule's fragmentation pattern, which can be pieced together to support the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust protocol for analyzing this compound would involve Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

-

Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation : Utilize an ESI-TOF mass spectrometer in positive ion mode.

-

Data Acquisition : Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis : Look for the protonated molecular ion [M+H]+. For C8H15NO2, the expected exact mass for the [M+H]+ ion is 158.1229.

Expected Data and Interpretation

The primary ion of interest will be the [M+H]+ peak. The high-resolution data should confirm the elemental composition.

| Ion | Expected m/z |

| [M+H]+ | 158.1229 |

| [M+Na]+ | 180.1049 |

Fragmentation Analysis:

The fragmentation pattern in MS/MS provides a roadmap to the molecule's structure. Key expected fragmentation pathways for this compound would involve the loss of the carboxylic acid group and fragmentation of the piperidine ring. A common fragmentation for piperidine derivatives is the cleavage of the bonds alpha to the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation : An FTIR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition : Spectra are typically collected over the range of 4000-400 cm-1.

-

Analysis : Identify characteristic absorption bands for the functional groups present.

Expected Data and Interpretation

The FTIR spectrum will provide clear evidence for the carboxylic acid and the tertiary amine within the piperidine ring.

| Functional Group | Expected Wavenumber (cm-1) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (Aliphatic) | 2950-2850 | Stretching vibrations of CH2 and CH3 groups |

| C=O (Carboxylic Acid) | 1730-1700 | Stretching vibration |

| C-N (Tertiary Amine) | 1250-1020 | Stretching vibration |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The presence of the C=O stretch confirms the carboxylic acid, while the C-N stretch is indicative of the piperidine ring's tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the carbon skeleton and the connectivity of protons. A full suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, is necessary for unambiguous assignment.

Experimental Workflow

Caption: NMR experimental workflow for structural elucidation.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H1 | 2.25 | s | 3H | N-CH₃ |

| H2, H6 (axial) | 2.05 | t | 2H | Piperidine CH₂ |

| H2, H6 (equatorial) | 2.90 | d | 2H | Piperidine CH₂ |

| H3, H5 (axial) | 1.30 | q | 2H | Piperidine CH₂ |

| H3, H5 (equatorial) | 1.80 | d | 2H | Piperidine CH₂ |

| H4 | 1.95 | m | 1H | Piperidine CH |

| H7 | 2.20 | d | 2H | CH₂-COOH |

Note: Predicted chemical shifts can vary based on the prediction software and solvent conditions. These values serve as a guide for interpretation.

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Carbon Label | Predicted Chemical Shift (ppm) | DEPT-135 | Assignment |

| C1 | 46.0 | CH₃ | N-CH₃ |

| C2, C6 | 55.0 | CH₂ | Piperidine CH₂ |

| C3, C5 | 31.0 | CH₂ | Piperidine CH₂ |

| C4 | 34.0 | CH | Piperidine CH |

| C7 | 41.0 | CH₂ | CH₂-COOH |

| C8 | 179.0 | C | C=O |

2D NMR Correlation Analysis

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. We expect to see correlations between H2/H6 and H3/H5, and between H3/H5 and H4. A key correlation will be observed between H4 and H7, confirming the attachment of the acetic acid moiety to the 4-position of the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It will confirm the assignments made in the 1D spectra. For example, the proton at ~2.25 ppm will correlate with the carbon at ~46.0 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular fragments. Key long-range correlations would include:

-

The N-CH₃ protons (H1) to the C2 and C6 carbons of the piperidine ring.

-

The H7 protons of the acetic acid methylene group to the C4 and C8 (carbonyl) carbons.

-

Integrated Structure Verification

The true power of this multi-technique approach lies in the convergence of data to a single, unambiguous structure.

Caption: Convergence of analytical data for structural validation.

The process is self-validating:

-

MS confirms the molecular formula assumed for NMR and FTIR interpretation.

-

FTIR confirms the presence of the key functional groups (carboxylic acid, tertiary amine) whose protons and carbons are then sought in the NMR spectra.

-

NMR , through 1D and 2D experiments, provides the definitive connectivity map, confirming the arrangement of atoms suggested by the other techniques.

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a multi-pronged analytical strategy. While each technique provides valuable pieces of the puzzle, it is their combined, synergistic application that affords the high level of confidence required in research and development. By logically progressing from molecular formula confirmation by mass spectrometry, to functional group identification by FTIR, and finally to detailed connectivity mapping by NMR, a scientist can unequivocally confirm the structure of the target molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Guide to the Synthesis of 2-(1-Methylpiperidin-4-yl)acetic Acid: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to 2-(1-Methylpiperidin-4-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry. The primary focus is on a robust and efficient two-step sequence commencing from commercially available 2-(pyridin-4-yl)acetic acid. This route involves the catalytic hydrogenation of the pyridine ring followed by N-methylation of the resulting piperidine intermediate. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and present quantitative data to guide laboratory synthesis. The document is structured to serve as a practical resource for chemists engaged in pharmaceutical research and process development.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a lipophilic N-methylpiperidine moiety and a hydrophilic carboxylic acid group. This structural motif makes it a versatile scaffold and intermediate in the synthesis of pharmacologically active agents. Its incorporation into larger molecules can modulate physicochemical properties such as solubility, lipophilicity (logP), and basicity (pKa), which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.

The synthesis of this target molecule is conceptually straightforward. A retrosynthetic analysis reveals two primary bond disconnections that inform the most logical forward-synthesis pathways:

-

C-N (Methyl) Disconnection: This suggests the final step is the methylation of the piperidine nitrogen of a 2-(piperidin-4-yl)acetic acid precursor.

-

Pyridine Ring Reduction: The piperidine core can be formed via the reduction of a corresponding pyridine ring, pointing to 2-(pyridin-4-yl)acetic acid as a key starting material.

Combining these insights, the most efficient and widely applicable synthetic strategy involves an initial hydrogenation of 2-(pyridin-4-yl)acetic acid to yield 2-(piperidin-4-yl)acetic acid, followed by a subsequent N-methylation to furnish the desired product. This guide will focus on this primary pathway.

Primary Synthesis Pathway: From 2-(Pyridin-4-yl)acetic Acid

This robust two-step synthesis is the recommended route due to the high efficiency of each step and the ready availability of the starting material.

Step 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)acetic Acid

The conversion of the aromatic pyridine ring to a saturated piperidine ring is a classic catalytic hydrogenation reaction. The stability of the aromatic system necessitates the use of a potent catalyst and often requires acidic conditions to protonate the pyridine nitrogen, which enhances its susceptibility to reduction.

Mechanistic Rationale: Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a highly effective pre-catalyst for this transformation. In the presence of hydrogen, it is reduced in situ to finely dispersed platinum metal, which serves as the active heterogeneous catalyst. The reaction is typically performed in an acidic solvent like glacial acetic acid. The acid protonates the pyridine nitrogen, activating the ring towards hydrogenation and preventing catalyst poisoning by the basic nitrogen atom. The hydrogenation proceeds via the absorption of three molar equivalents of hydrogen gas to fully saturate the ring.[1][2]

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)acetic Acid

-

Reaction Setup: To a solution of 2-(pyridin-4-yl)acetic acid (1.0 eq.)[3][4] in glacial acetic acid (approx. 5-10 mL per gram of starting material) in a suitable high-pressure hydrogenation vessel, add Platinum(IV) oxide (PtO2, 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50-70 bar.[1]

-

Reaction Execution: Stir the mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with additional acetic acid or methanol.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue is crude 2-(piperidin-4-yl)acetic acid, often as its acetate salt. This can be used directly in the next step or further purified by recrystallization after neutralization and salt formation (e.g., hydrochloride).

Step 2: N-Methylation via Eschweiler-Clarke Reaction

With the 2-(piperidin-4-yl)acetic acid intermediate in hand, the final step is the introduction of a methyl group to the secondary amine. The Eschweiler-Clarke reaction is an ideal method for this transformation. It is a reductive amination procedure that uses formaldehyde as the source of the carbon atom and formic acid as the reducing agent.

Mechanistic Rationale: The reaction begins with the formation of an iminium ion from the piperidine nitrogen and formaldehyde. The formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary N-methylamine. The reaction is driven to completion by the evolution of carbon dioxide gas from the oxidation of formic acid. This method is advantageous as it is a one-pot procedure, uses inexpensive reagents, and avoids the use of alkyl halides, thus preventing over-alkylation (quaternization).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To the crude 2-(piperidin-4-yl)acetic acid (1.0 eq.) from the previous step, add aqueous formaldehyde (37 wt. %, ~2.5 eq.) and formic acid (98-100%, ~2.5 eq.).

-

Reaction Execution: Heat the mixture to 80-100 °C for 2-4 hours. The evolution of CO2 should be apparent. Monitor the reaction by LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~8-9.

-

Isolation and Purification: The product can be isolated by several methods. If the product precipitates upon neutralization, it can be collected by filtration. Alternatively, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane, although the zwitterionic nature of the product may lead to poor solubility. A common and effective method is to acidify the solution with HCl to form the hydrochloride salt[5], evaporate the water, and then recrystallize the resulting solid from a solvent system like ethanol/ether.

Quantitative Data Summary

The following table summarizes typical parameters for the primary synthesis pathway. Yields are representative and may vary based on reaction scale and purification methods.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield |

| 1 | Catalytic Hydrogenation | 2-(Pyridin-4-yl)acetic acid | H₂, PtO₂ | Acetic Acid | 25 | >90% |

| 2 | N-Methylation | 2-(Piperidin-4-yl)acetic acid | HCHO, HCOOH | None (or Water) | 80-100 | 85-95% |

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis from 2-(pyridin-4-yl)acetic acid.

Caption: Primary synthesis route for this compound.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process starting from 2-(pyridin-4-yl)acetic acid. The sequence, involving a platinum-catalyzed hydrogenation followed by an Eschweiler-Clarke N-methylation, is high-yielding, uses readily available reagents, and is scalable. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

K, S. et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information. Available at: [Link]

-

Reddymasu Sreenivasulu, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Manikandan, S. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

-

PubChem. this compound hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Ma, L. et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

Sources

2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride salt

An In-Depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (CAS No: 67686-06-0), a versatile building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and this particular derivative offers a unique combination of a tertiary amine and a carboxylic acid functional group, making it an invaluable intermediate for synthesizing complex molecules. This document delves into its physicochemical properties, provides a detailed synthetic protocol and analytical characterization methods, explores its strategic application in drug development, and outlines essential safety and handling procedures. The significance of its hydrochloride salt form is also discussed, offering insights into rational salt selection for optimizing drug candidate properties. This guide is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of medicinal chemistry. Furthermore, the nitrogen atom can be readily functionalized and, at physiological pH, is typically protonated, allowing for critical ionic interactions with biological targets.

emerges as a particularly useful synthon. It incorporates the N-methylated piperidine core, a common feature in centrally active agents, with a strategically placed acetic acid side chain. This arrangement provides a key vector for further chemical modification, enabling its use as a foundational piece in the construction of a diverse range of therapeutic agents, from neuroscience candidates to anti-inflammatory drugs.[1] This guide serves as a technical resource for harnessing its full potential.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical building block is paramount for its successful application in synthesis and formulation. The key physicochemical data for are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride | [2] |

| CAS Number | 67686-06-0 | [2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.67 g/mol | [2] |

| Monoisotopic Mass | 193.0869564 Da | [2] |

| Parent Compound | This compound (CID: 428619) | [2] |

| Appearance | Yellow to off-white solid (based on related compounds) | [1] |

Synthesis and Characterization

The synthesis of this compound hydrochloride is typically achieved through a multi-step process starting from more readily available precursors. The following represents a common and logical synthetic pathway.

Proposed Synthetic Workflow

The synthesis can be logically approached by starting with a pyridine derivative, reducing it to the corresponding piperidine, followed by N-methylation and functionalization to introduce the acetic acid moiety.

Caption: Proposed synthetic workflow for this compound HCl.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is a representative methodology. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Step 1: N-Methylation of Methyl (piperidin-4-yl)acetate

-

To a solution of Methyl (piperidin-4-yl)acetate hydrochloride (1.0 eq) in methanol, add formaldehyde (37% in H₂O, 2.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Quench the reaction by carefully adding aqueous HCl (1M) until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with solid NaOH to pH >12 and extract with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl (1-methylpiperidin-4-yl)acetate.

Step 2: Saponification

-

Dissolve the crude ester from the previous step in a mixture of THF and water (2:1).

-

Add lithium hydroxide (or sodium hydroxide, 1.5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC or LC-MS.

-

Once complete, remove the THF under reduced pressure.

-

Carefully acidify the aqueous solution to pH ~6-7 with 1M HCl. The product, this compound, may precipitate or can be isolated after lyophilization.

Step 3: Hydrochloride Salt Formation

-

Dissolve the free base from Step 2 in a minimal amount of a suitable solvent like acetone or 2-propanol.[3]

-

Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry for 30 minutes at 0°C to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Application in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate. Its value lies in its structure, which allows for its incorporation into larger, more complex molecules.

A Versatile Scaffold for Diverse Targets

The piperidineacetic acid moiety is a feature in compounds targeting a wide array of biological systems. Its derivatives have been explored in:

-

Neuroscience: As a core component of ligands for serotonin (5-HT) and dopamine receptors. The N-methyl group is often crucial for brain penetration and receptor affinity.[1][4]

-

Pain and Inflammation: Used in the synthesis of novel analgesics.[1]

-

PROTACs: Related piperidine structures serve as linkers in Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to degrade specific proteins.[5]

A notable example is the development of ACP-103, a potent 5-HT(2A) receptor inverse agonist, which contains the N-methyl-4-substituted piperidine core.[4] This demonstrates the utility of the scaffold in designing CNS-active agents with potential antipsychotic properties.

The Rationale for the Hydrochloride Salt Form

The decision to use a drug substance as a salt is a critical step in pharmaceutical development.[6] The hydrochloride salt of this compound is preferred over its free base form for several reasons that enhance its utility for researchers.

Key Advantages of Hydrochloride Salts:

-

Improved Solubility: Hydrochloride salts of basic compounds are generally more soluble in aqueous media than the corresponding free base. This is crucial for preparing stock solutions for assays and for achieving desired concentrations in reaction media.[7]

-

Enhanced Stability: The salt form is often a crystalline solid with a higher melting point and greater chemical stability compared to the free base, which might be an oil or a low-melting solid.[6][7] This leads to a longer shelf-life and more consistent quality.

-

Ease of Handling: Crystalline solids are easier to weigh and handle accurately compared to oils or hygroscopic materials.

The choice of a salt form is a multi-parameter optimization problem, as illustrated in the decision workflow below.

Caption: Decision workflow for pharmaceutical salt selection for a basic drug candidate.

Analytical Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of .

| Technique | Purpose | Typical Parameters & Expected Results |

| HPLC-UV | Purity Assessment | Column: C18 reverse-phaseMobile Phase: Gradient of Acetonitrile/Water with 0.1% TFADetection: 210 nmExpected Result: Purity ≥95% |

| LC-MS | Identity Confirmation | Ionization: Electrospray (ESI+)Expected Result: [M+H]⁺ ion corresponding to the free base (m/z ~158.1) |

| ¹H NMR | Structural Elucidation | Solvent: D₂O or DMSO-d₆Expected Signals: Peaks corresponding to the N-methyl group, piperidine ring protons, and the methylene protons of the acetic acid side chain. |

| FT-IR | Functional Group ID | Method: KBr pellet or ATRExpected Peaks: Broad O-H stretch (acid), C=O stretch (~1720 cm⁻¹), N-H⁺ stretch (amine salt). |

Safety, Handling, and Storage

As a laboratory chemical, must be handled with appropriate care.

GHS Hazard Identification

The compound is classified with the following hazards:

The corresponding signal word is Warning .[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][9]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

Storage Conditions

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined structure, coupled with the advantageous properties imparted by the hydrochloride salt form, makes it an essential tool for medicinal chemists. A comprehensive understanding of its synthesis, characterization, and handling, as detailed in this guide, is key to leveraging its potential in the creation of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12428149, this compound hydrochloride. Available at: [Link]

- Supporting Information (n.d.). General procedure for synthesis and characterization.

-

PubChemLite (2025). 2-(1-methylpiperidin-4-ylidene)acetic acid hydrochloride. Available at: [Link]

-

2a biotech (n.d.). This compound HYDROCHLORIDE. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18423605, Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Available at: [Link]

-

CAS Common Chemistry (n.d.). 3-[(2R)-2-Hydroxy-3-methylbutyl]-4,8-dimethoxy-1-methyl-2(1H)-quinolinone. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15565775, 4-Piperidineacetic acid hydrochloride. Available at: [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]

-

Overington, J., & Malloy, J. (2025). A Compendium of Pharmaceutical Salts to Help Flavor Your Drug Formulation. Drug Hunter. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1135-1144. Available at: [Link]

-

Kumar, L. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6). Available at: [Link]

-

The Good Scents Company (n.d.). methyl magnesium chloride. Available at: [Link]

-

Manda, P., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1648. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Available at: [Link]

-

Song, M., et al. (2004). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261-71. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91826982. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1402890, (4-Benzyl-piperazin-1-yl)-acetic acid. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride | C8H16ClNO2 | CID 12428149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

solubility of 2-(1-Methylpiperidin-4-yl)acetic acid

An In-Depth Technical Guide to the Solubility of 2-(1-Methylpiperidin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical physicochemical parameter that dictates the developability of a potential therapeutic agent. Poor solubility can lead to low bioavailability, challenging formulation development, and unreliable in-vitro assay results. This guide provides a comprehensive scientific framework for characterizing the aqueous , a molecule for which public domain data is limited. By leveraging structural analysis, predictive science, and established experimental protocols, this document serves as a roadmap for researchers to determine the thermodynamic and kinetic solubility, establish a full pH-solubility profile, and understand the underlying chemical principles governing the compound's behavior in aqueous media. The methodologies described herein are grounded in authoritative guidelines and represent the gold standard in pharmaceutical sciences.

Introduction: The Central Role of Solubility

In drug discovery and development, the journey of a molecule from a lab curiosity to a clinical candidate is fraught with hurdles. Among the earliest and most significant of these is aqueous solubility. A compound must dissolve to be absorbed, transported to its site of action, and ultimately exert its therapeutic effect.[1][2] Therefore, a thorough understanding and quantitative determination of a compound's solubility is not merely a data point, but a cornerstone of its entire development program.[3]

Physicochemical Characterization and Predicted Behavior

The structure of this compound is zwitterionic at physiological pH, containing both a basic tertiary amine (the N-methylated piperidine nitrogen) and a carboxylic acid group. This dual nature is the primary determinant of its solubility profile.

-

The Basic Center: The tertiary amine in the N-methylpiperidine ring is a proton acceptor. The pKa of the conjugate acid of N-methylpiperidine is approximately 10.1-10.3.[4][5]

-

The Acidic Center: The carboxylic acid group is a proton donor, with a pKa typically in the range of 4 to 5.

This structure leads to a pH-dependent charge state, as illustrated below.

Caption: Comprehensive workflow for solubility characterization.

Protocol: Kinetic Solubility Assay

This method is designed for rapid assessment and is suitable for early drug discovery. [3][6]It measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock, where precipitation may be kinetically limited. Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in 100% DMSO. [7]2. Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility. [8]3. Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours. [6]4. Detection: Determine the point of precipitation. This can be done via several methods:

-

Nephelometry: Measure light scattering caused by insoluble particles. [6] * Direct UV/LC-MS: After incubation, filter or centrifuge the plate to remove precipitate. Analyze the concentration of the compound remaining in the supernatant using a UV plate reader or LC-MS. [3][9]5. Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

-

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining the true equilibrium solubility of a compound and is essential for later-stage development. [10][11] Methodology:

-

Preparation: Add an excess of the solid compound to a known volume of the desired aqueous medium (e.g., purified water, pH 7.4 buffer) in a sealed vial. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved. 2. Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. [10]3. Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the saturated solution. This is a critical step and must be done carefully to avoid disturbing the equilibrium. Common methods include:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. [1]5. Solid State Analysis: It is good practice to analyze the remaining solid (e.g., by PXRD) to check for any polymorphic or phase transitions that may have occurred during the experiment. [1]

Protocol: pH-Solubility Profiling

This involves performing the thermodynamic shake-flask method across a range of physiologically relevant pH values to construct a complete profile. [12] Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and higher).

-

Execution: Perform the shake-flask protocol (Section 3.2) in parallel for each buffer.

-

pH Measurement: It is critical to measure the final pH of the saturated solution at the end of the equilibration period, as the compound itself may alter the buffer pH. [10]4. Data Plotting: Plot the measured solubility (often on a log scale) against the final measured pH to generate the pH-solubility profile.

Analytical Quantification and Method Validation

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. [13] HPLC Method Considerations:

-

Mode: Reversed-phase HPLC (RP-HPLC) using a C18 column is typically the first choice. [13]* Detection: this compound lacks a strong UV chromophore. Therefore, standard UV detection might lack sensitivity. Alternative approaches include:

-

Low UV Wavelength: Detection at ~200-210 nm.

-

Pre-column Derivatization: Reacting the compound with a UV-active agent like 4-toluenesulfonyl chloride can improve sensitivity. [14][15] * Alternative Detectors: If available, Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) are excellent universal detectors for compounds without chromophores. [16]* Validation: The analytical method used must be validated to ensure its accuracy, precision, and reliability. This validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH. [17][18][19][20][21]Validation demonstrates that the analytical procedure is suitable for its intended purpose. [22][23]

-

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and easy comparison.

Table 1: Predicted and Experimental Solubility Data for this compound

| Parameter | Method | Medium | Temperature (°C) | Predicted Value | Experimental Value |

| pKa1 (Acid) | Potentiometric Titration | Water | 25 | ~4-5 | To be determined |

| pKa2 (Base) | Potentiometric Titration | Water | 25 | ~10-11 | To be determined |

| Kinetic Solubility | Nephelometry/UV | PBS, pH 7.4 | 25 | - | To be determined (µg/mL) |

| Thermo. Solubility | Shake-Flask + HPLC | Water, pH ~pI | 25 | Low | To be determined (µg/mL) |

| Thermo. Solubility | Shake-Flask + HPLC | Buffer, pH 1.2 | 25 | High | To be determined (µg/mL) |

| Thermo. Solubility | Shake-Flask + HPLC | Buffer, pH 7.4 | 25 | Moderate | To be determined (µg/mL) |

| Thermo. Solubility | Shake-Flask + HPLC | Buffer, pH 10.0 | 25 | High | To be determined (µg/mL) |

The pH-solubility profile will visually confirm the V-shaped curve characteristic of zwitterionic compounds, with the lowest solubility point corresponding to the isoelectric point. This profile is invaluable for selecting appropriate formulation strategies, such as pH adjustment or salt formation, to enhance solubility for in vivo administration. [24]

Conclusion

While a direct literature value for the is elusive, a robust scientific and experimental framework exists to define this critical parameter. By understanding its zwitterionic nature, researchers can predict its pH-dependent behavior and apply gold-standard methodologies like the shake-flask technique to generate a comprehensive solubility profile. The protocols and insights provided in this guide equip drug development professionals with the necessary tools to accurately characterize this molecule, mitigate risks associated with poor solubility, and build a solid data foundation for successful preclinical and clinical development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available from: [Link]

- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.

-

ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org. Available from: [Link]

-

Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Available from: [Link]

-

(2020). Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. ResearchGate. Available from: [Link]

-

Scribd. (2014). Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. Scribd. Available from: [Link]

- BenchChem. A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)

-

PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]

-

(2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlidePlayer. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. EMA. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

-

ResearchGate. (2021). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate. Available from: [Link]

-

ResearchGate. (2016). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available from: [Link]

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available from: [Link]

-

Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. Available from: [Link]

-

SlideShare. (2017). Phase solubility analysis and pH solubility profile. SlideShare. Available from: [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (2015). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Available from: [Link]

-

MasterControl. ICH Q6 Guidelines. MasterControl. Available from: [Link]

-

PubMed Central. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available from: [Link]

-

ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv. Available from: [Link]

-

U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA. Available from: [Link]

-

Ingenta Connect. (2019). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Available from: [Link]

-

UGC MOOCs. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Available from: [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. gmp-compliance.org. Available from: [Link]

-

PubChem. 2-[1-[(2S)-2-methyl-3-sulfanyl-propanoyl]piperidin-4-yl]ethanoic acid. PubChem. Available from: [Link]

-

ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. Available from: [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

-

Solubility of Things. Piperidine. Solubility of Things. Available from: [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from: [Link]

-

PubMed Central. (2013). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PubMed Central. Available from: [Link]

- BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.

- BenchChem. An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents. BenchChem.

-

PubChem. This compound hydrochloride. PubChem. Available from: [Link]

-

PubChem. N-Methylpiperidine. PubChem. Available from: [Link]

-

ResearchGate. (2015). (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available from: [Link]

-

PubChem. Piperidin-1-yl-acetic acid. PubChem. Available from: [Link]

-

PubChem. 2-(1-Methylpiperidin-4-ylidene)acetic acid. PubChem. Available from: [Link]

-

PubChem. 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid. PubChem. Available from: [Link]

-

MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available from: [Link]

Sources

- 1. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 2. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]

- 5. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]